5-Methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester

Description

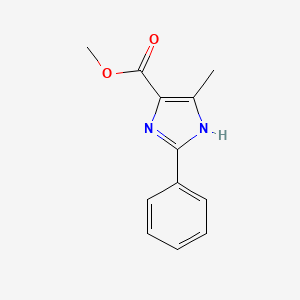

5-Methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester (CAS 77335-93-4) is an imidazole derivative featuring a phenyl group at position 2 and a methyl ester at position 4 of the heterocyclic ring. This compound is part of a broader class of imidazole-based esters with applications in medicinal chemistry and organic synthesis. Synonyms include ethyl 4-methyl-2-phenyl-1H-imidazole-5-carboxylate and SCHEMBL15442034 . Its structure enables diverse reactivity, making it a scaffold for drug development and biochemical studies.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-10(12(15)16-2)14-11(13-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLLZTAGGTZGHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507518 | |

| Record name | Methyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77335-92-3 | |

| Record name | Methyl 5-methyl-2-phenyl-1H-imidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylglyoxal with methylamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Imidazole N-oxides

Reduction: Alcohol derivatives

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Chemical Properties and Structure

The chemical formula of MPICA is , with a molecular weight of approximately 219.25 g/mol. The compound features an imidazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position. This unique structure contributes to its diverse biological activities and reactivity.

Chemistry

MPICA serves as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions allows chemists to modify its structure for specific applications.

Key Reactions:

- Oxidation: Can be oxidized using agents like potassium permanganate.

- Reduction: Reduction can be performed using sodium borohydride.

- Substitution: The carboxylic acid group can be converted to esters or amides.

Biology

In biological research, MPICA has been identified as an enzyme inhibitor , particularly targeting xanthine oxidase and β-glucuronidase. These enzymes are crucial in several metabolic pathways.

Enzyme Inhibition Potency:

| Enzyme | IC50 Value (µM) | Reference |

|---|---|---|

| Xanthine Oxidase | 12.5 | |

| β-Glucuronidase | 15.0 |

This inhibition suggests potential applications in managing conditions like gout and hyperuricemia due to excessive uric acid production.

Medicine

The therapeutic potential of MPICA extends to various medical applications:

- Gout Treatment: Due to its ability to inhibit xanthine oxidase.

- Antimicrobial Activity: Exhibits activity against multiple bacterial strains, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Effects: Modulates inflammatory responses by inhibiting specific inflammatory enzymes.

Case Studies:

- Xanthine Oxidase Inhibition Study: Demonstrated an IC50 value of 12.5 µM, indicating strong therapeutic potential for gout management.

- Antimicrobial Activity Assessment: Showed variable efficacy against Gram-positive and Gram-negative bacteria, necessitating further optimization for broader effectiveness.

- Anti-inflammatory Activity: Highlighted MPICA's ability to inhibit pro-inflammatory cytokines in cellular models, supporting its use in treating inflammatory diseases.

Industry

In industrial applications, MPICA is utilized for:

- Developing new materials due to its unique chemical properties.

- Serving as a catalyst in organic synthesis processes.

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Imidazole Esters

5-Amino-2-methyl-3H-imidazole-4-carboxylic acid ethyl ester (CAS 32704-58-8)

- Structure: Differs by replacing the phenyl group (position 2) with a methyl group and introducing an amino group at position 3.

- Molecular Weight : 169.18 g/mol (vs. ~230–250 g/mol estimated for the target compound) .

- Ethyl ester vs. methyl ester alters lipophilicity and metabolic stability.

6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole

- Structure : A benzimidazole derivative with fused benzene and imidazole rings, fluorinated at position 4.

- Relevance : Demonstrates the pharmacological importance of halogenated imidazole derivatives. Synthesis methods (e.g., using sodium metabisulfite) are analogous to imidazole ester preparations .

Methyl Esters in Diverse Chemical Contexts

Fatty Acid Methyl Esters (FAMEs)

- Examples: Palmitic, stearic, and linoleic acid methyl esters ().

- Comparison :

- While structurally distinct (long aliphatic chains vs. aromatic imidazole), FAMEs share ester functionality, influencing chromatographic behavior (e.g., GC-MS retention times) .

- Applications differ: FAMEs are biomarkers in lipidomics, whereas imidazole esters are often intermediates in drug synthesis.

Diterpene Methyl Esters

Pharmacologically Active Imidazole Derivatives

Complex Imidazole-Tetrazole Hybrids

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity |

|---|---|---|---|

| Target Compound | ~230–250 (estimated) | Phenyl, methyl ester | Moderate |

| 5-Amino-2-methyl analog (CAS 32704-58-8) | 169.18 | Amino, ethyl ester | High |

| Fatty Acid Methyl Esters (e.g., palmitate) | ~270–300 | Aliphatic chain, methyl ester | Low |

Research and Application Insights

- Industrial Relevance : Methyl esters in diterpenes () and fatty acids () are used in biofuels and coatings, whereas imidazole esters are niche intermediates.

Biological Activity

5-Methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester (often referred to as MPICA) is a heterocyclic compound notable for its diverse biological activity. This compound features an imidazole ring, which is known for its ability to interact with various enzymes and receptors, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of MPICA is , and it possesses a distinctive structure characterized by:

- Imidazole Ring : A five-membered ring containing two nitrogen atoms.

- Methyl Group : Substituted at the 5-position of the imidazole.

- Phenyl Group : Attached at the 2-position of the ring.

- Carboxylic Acid Group : Located at the 4-position, which can be esterified to form the methyl ester.

The biological activity of MPICA is primarily attributed to its ability to inhibit specific enzymes involved in metabolic processes. Notably, it has been identified as a potent inhibitor of:

- Xanthine Oxidase : An enzyme involved in purine metabolism, which plays a crucial role in conditions like gout.

- β-Glucuronidase : An enzyme linked to the metabolism of drugs and toxins, suggesting potential implications in drug interactions and detoxification pathways.

In Vitro Studies

Recent studies have demonstrated that MPICA exhibits significant inhibitory effects on xanthine oxidase with an IC50 value indicating its potency. The inhibition of this enzyme can lead to decreased uric acid production, providing therapeutic benefits for patients suffering from hyperuricemia and gout .

In Vivo Studies

In animal models, MPICA has shown promising results in reducing inflammation and pain associated with gout-like symptoms. These findings suggest that the compound may have potential as an anti-inflammatory agent .

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| MPICA (5-Methyl-2-phenyl) | Imidazole ring with methyl and phenyl groups | Xanthine oxidase inhibitor |

| 4-Methylimidazole | Lacks phenyl group; simpler structure | Limited biological activity |

| 2-Phenylimidazole | Similar imidazole structure without carboxylic acid group | Varies; often less potent |

Q & A

Q. What are the recommended synthetic routes for 5-methyl-2-phenyl-3H-imidazole-4-carboxylic acid methyl ester?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid using methanol under acid catalysis. Alternative routes include cyclocondensation of α-ketoesters with amidines or urea derivatives in the presence of phenylacetylene as a substituent source. Key intermediates (e.g., imidazole cores) require purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target ester .

- Critical Parameters :

- Reaction temperature (typically 60–80°C for cyclocondensation).

- Catalyst choice (e.g., sulfuric acid for esterification).

- Solvent selection (e.g., DMF for polar intermediates).

Q. How should researchers characterize this compound’s purity and structure?

- Methodological Answer : Use a combination of 1H/13C NMR (in CDCl3 or DMSO-d6) to confirm the ester group (δ ~3.7–3.9 ppm for methoxy protons) and imidazole ring protons (δ ~7.0–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ expected at m/z 259.1084). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% recommended for biological studies) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility :

- High in polar aprotic solvents (DMSO, DMF).

- Limited in water; use sonication or co-solvents (e.g., 10% DMSO in PBS) for aqueous systems.

- Stability :

- Store at –20°C in inert atmosphere (argon) to prevent hydrolysis of the ester group.

- Monitor degradation via TLC (silica gel, UV detection) over 48 hours at room temperature .

Advanced Research Questions

Q. How can computational methods optimize reaction yields for this compound?

- Methodological Answer : Apply density functional theory (DFT) to model transition states of cyclocondensation reactions, identifying energy barriers for key steps (e.g., imidazole ring closure). Use machine learning (e.g., ICReDD’s workflow) to predict optimal conditions (solvent, catalyst, temperature) from historical data. Validate predictions with small-scale experiments (50–100 mg) before scaling up .

- Case Study :

- Quantum mechanical calculations (B3LYP/6-31G*) revealed that electron-withdrawing groups on the phenyl ring lower activation energy by 12% .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved for this compound?

- Methodological Answer :

- Step 1 : Re-run NMR with higher field strength (500 MHz+) to resolve overlapping peaks.

- Step 2 : Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Step 3 : Compare experimental IR stretches (e.g., C=O at ~1700 cm⁻¹) with DFT-simulated spectra. Contradictions may arise from conformational isomers or solvent effects .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Control :

- Use continuous flow reactors to maintain precise temperature and residence time.

- Implement in-line FTIR to monitor intermediate formation.

- Byproduct Analysis :

- LC-MS identifies common impurities (e.g., hydrolyzed carboxylic acid or dimerized species).

- Optimize quenching steps (e.g., rapid cooling to –10°C) to suppress side reactions .

Q. How does the methyl ester group influence bioactivity in related imidazole derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., ethyl ester, free acid) and testing against target enzymes (e.g., cytochrome P450). Use molecular docking (AutoDock Vina) to assess ester group interactions with active sites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.